N'-(2-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
N'-(2-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex tricyclic amide derivative characterized by a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl core fused with an ethanediamide linker and a 2-methylphenyl substituent.
Properties
IUPAC Name |
N-(2-methylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12-4-2-3-5-16(12)22-20(26)19(25)21-15-10-13-6-7-17(24)23-9-8-14(11-15)18(13)23/h2-5,10-11H,6-9H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXFITZUPLPTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 349.4 g/mol. Its unique structure features an azatricyclo framework that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways associated with cell growth and survival.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological effects of this compound:
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers reported that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Study 2: Antimicrobial Activity
A separate investigation published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-methylphenyl group in the target compound distinguishes it from analogs with modified aryl substituents:
- N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[...]}ethanediamide (BJ25982) : Features a 2-methoxy-5-methylphenyl group, increasing electron density and steric bulk compared to the target compound. Molecular weight: 379.41 g/mol .
- Ortho-methyl acetylfentanyl derivatives : While pharmacologically distinct (opioid receptor targeting), these compounds highlight how substituent position (e.g., 2-methyl vs. 4-methyl) impacts receptor binding .
Key Insight : Methoxy groups (as in BJ25982) may enhance solubility via hydrogen bonding, whereas methyl groups (as in the target compound) prioritize lipophilicity.
Functional Group Modifications on the Tricyclic Core
Ethanediamide vs. Propanamide:
- N-{11-oxo-1-azatricyclo[...]-6-yl}propanamide : Replaces the ethanediamide group with a shorter propanamide chain, reducing hydrogen-bonding capacity. This could diminish solubility but improve membrane permeability .
- N-{11-oxo-1-azatricyclo[...]-6-yl}thiophene-2-sulfonamide : Substitutes ethanediamide with a sulfonamide-thiophene moiety, introducing sulfur-based electronics and altering steric profiles. Molecular formula: C₁₅H₁₄N₂O₃S₂ .
Hybrid Tricyclic-Benzothiophene Derivatives
- N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[...]}ethanediamide: Incorporates a benzothiophene-hydroxypropyl chain, significantly increasing molecular complexity and lipophilicity.
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparisons
*Note: Target compound’s molecular formula can be inferred as C₂₀H₁₉N₃O₃ based on BJ25982’s structure (replacing methoxy with methyl).
Table 2: Functional Implications of Modifications
Research Findings and Implications
- Synthetic Accessibility : The tricyclic core is conserved across analogs, suggesting robust synthetic routes for derivatization .
- Pharmacological Potential: Ethanediamide derivatives may target enzymes or receptors requiring bidentate hydrogen bonding, while sulfonamide variants (e.g., ) could exhibit kinase inhibition .
- Regulatory Considerations : Crystallinity and impurity profiles (e.g., dimethylaniline limits in ) are critical for pharmaceutical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
